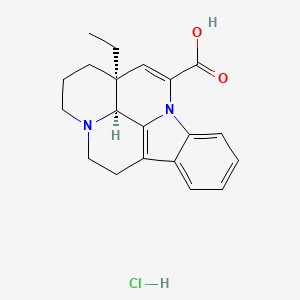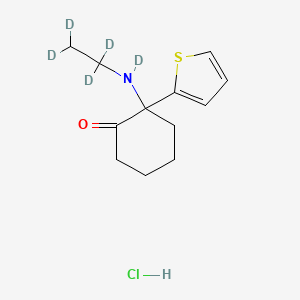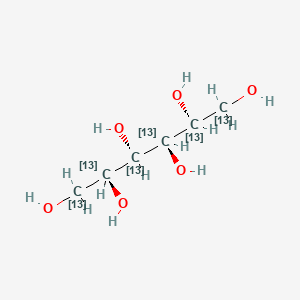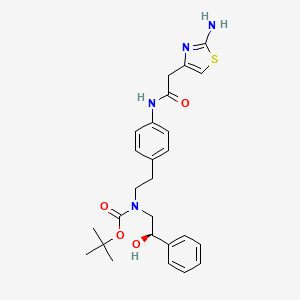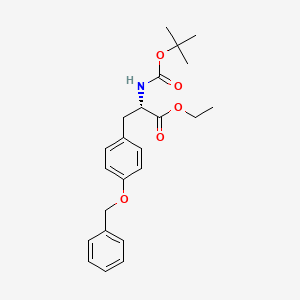![molecular formula C₁₄H₈Cl₂F₃NO₂ B1147096 (4S)-6-氯-4-[2-(2-氯环丙基)乙炔基]-4-(三氟甲基)-1H-3,1-苯并恶嗪-2-酮 CAS No. 1322625-98-8](/img/structure/B1147096.png)
(4S)-6-氯-4-[2-(2-氯环丙基)乙炔基]-4-(三氟甲基)-1H-3,1-苯并恶嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro Efavirenz is a complex organic compound with a unique structure that includes chloro, cyclopropyl, ethynyl, and trifluoromethyl groups
科学研究应用
Chemistry
In chemistry, Chloro Efavirenz is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, Chloro Efavirenz is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
作用机制
- However, benzoxazinones (the class to which this compound belongs) are known to impact various cellular processes, including inflammation, oxidative stress, and cell signaling pathways .
- Impact on Bioavailability :
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence its interaction with enzymes involved in oxidative stress responses . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways related to cell proliferation and apoptosis . This modulation can lead to changes in gene expression patterns, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s presence can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Efavirenz involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of cyclopropylmethyl ketone with methylene chloride and aluminum chloride to form 2-chloro-1-(1-chlorocyclopropyl)ethanone . This intermediate is then subjected to further reactions to introduce the ethynyl and trifluoromethyl groups, followed by cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Chloro Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
相似化合物的比较
Similar Compounds
Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.
4,4’-Difluorobenzophenone: An organic compound with a similar benzoxazinone structure.
4-Methoxyphenethylamine: A compound with similar functional groups.
Uniqueness
Chloro Efavirenz is unique due to its combination of chloro, cyclopropyl, ethynyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZKIFRATURHW-LIVBHKQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
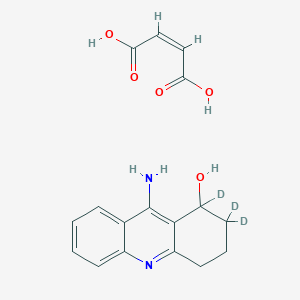

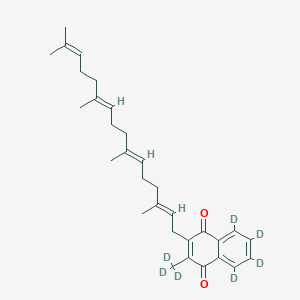
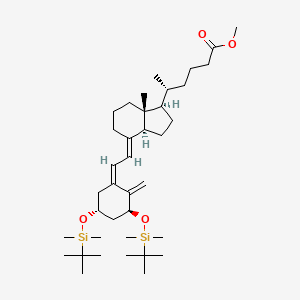
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
